molecular formula C15H17ClN2O5 B2608059 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide CAS No. 899733-77-8

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide

Cat. No.: B2608059
CAS No.: 899733-77-8
M. Wt: 340.76
InChI Key: JBDFPLZDNAOUBO-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide is a benzamide derivative featuring a 1,4-dioxaspiro[4.4]nonane backbone substituted with a 2-chloro-4-nitrobenzoyl group. Limited direct studies on this compound exist, but analogs suggest utility in polymer stabilization, agrochemicals, or bioactive intermediates .

Properties

IUPAC Name

2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5/c16-13-7-10(18(20)21)3-4-12(13)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDFPLZDNAOUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 1,4-dioxaspiro[4.4]nonane with appropriate reagents to introduce the benzamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include the modulation of signal transduction processes and the inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and functional distinctions between the target compound and related benzamide derivatives:

Compound Name Backbone Structure Substituents Key Properties/Applications
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide 1,4-Dioxaspiro[4.4]nonane 2-chloro, 4-nitrobenzamide High rigidity, potential biolubricant or polymer additive
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide () 1,4-Dioxaspiro[4.4]nonane 4-nitrobenzamide (no Cl) Reduced electrophilicity; likely lower reactivity in substitution reactions
N-(2,2-Diphenylethyl)-4-nitrobenzamide () 2,2-Diphenylethyl 4-nitrobenzamide Increased lipophilicity due to aromatic groups; potential CNS-targeting agent

Physicochemical Properties

  • Thermal Stability : The spirocyclic dioxane backbone in the target compound likely enhances thermal stability compared to linear dioxane analogs. Studies on similar 1,4-dioxaspiro compounds derived from oleic acid show decomposition temperatures exceeding 250°C, suggesting utility in high-temperature applications .
  • Solubility: The nitro and chloro groups reduce aqueous solubility relative to non-halogenated analogs (e.g., ’s compound). This hydrophobicity may favor membrane permeability in bioactive contexts.

Reactivity and Functionalization

  • The 2-chloro substituent in the target compound enables nucleophilic aromatic substitution (e.g., with amines or thiols), a feature absent in ’s non-chlorinated analog.
  • The spirocyclic dioxane’s steric hindrance may slow hydrolysis of the dioxane ring compared to non-spiro dioxanes, as observed in related biolubricant studies .

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide is a synthetic compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on existing literature.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by a 1,4-dioxaspiro[4.4]nonane core, combined with a chloro and nitro-substituted benzamide moiety. Its molecular formula is C13H14ClN3O3C_{13}H_{14}ClN_{3}O_{3} with a molecular weight of approximately 299.72 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₃O₃
Molecular Weight299.72 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal lab conditions

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells. The presence of the chloro and nitro groups may enhance its binding affinity to various receptors or enzymes involved in critical biological pathways.

Potential Biological Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of related spirocyclic compounds against human breast cancer cell lines (MCF-7). The results indicated that compounds with similar structural features significantly inhibited cell proliferation and induced apoptosis.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of nitro-substituted benzamides against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited considerable antibacterial activity, particularly against Staphylococcus aureus.

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